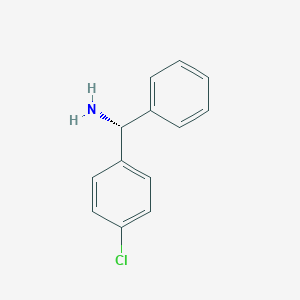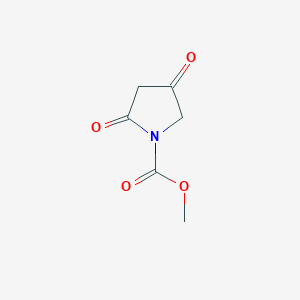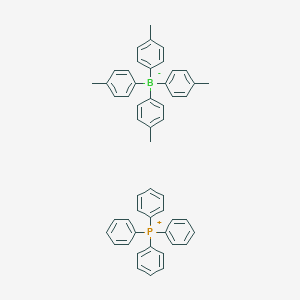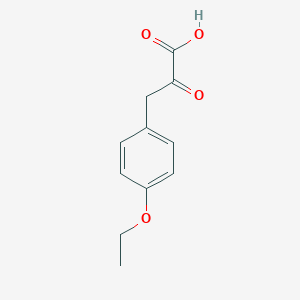
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol
Vue d'ensemble
Description
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol is a chemical compound with the molecular formula C39H44O3Si2 and a molecular weight of 616.95 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 108°C .
Méthodes De Préparation
The synthesis of 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis is well-established. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation reactions .
Analyse Des Réactions Chimiques
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The silyl protecting groups can be removed under acidic conditions to yield the free phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (LiAlH4), and acids (HCl, TFA) for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected sites . This allows for selective reactions at other functional groups in the molecule. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol include:
3,5-Bis(trimethylsilyloxy)benzyl Alcohol: This compound uses trimethylsilyl groups instead of tert-butyldiphenylsilyl groups, offering less steric protection but easier removal.
3,5-Bis(tert-butyldimethylsilyloxy)benzyl Alcohol: This variant uses tert-butyldimethylsilyl groups, providing a balance between steric protection and ease of removal.
The uniqueness of this compound lies in its bulky silyl protecting groups, which offer significant steric hindrance, making it particularly useful in complex synthetic routes where selective protection is crucial .
Propriétés
IUPAC Name |
[3,5-bis[[tert-butyl(diphenyl)silyl]oxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O3Si2/c1-38(2,3)43(34-19-11-7-12-20-34,35-21-13-8-14-22-35)41-32-27-31(30-40)28-33(29-32)42-44(39(4,5)6,36-23-15-9-16-24-36)37-25-17-10-18-26-37/h7-29,40H,30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDISUZNVYXXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455630 | |
| Record name | 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182250-70-0 | |
| Record name | 3,5-Bis[[(1,1-dimethylethyl)diphenylsilyl]oxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182250-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)](/img/structure/B63831.png)

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

![5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B63846.png)
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)




